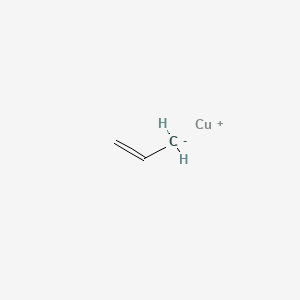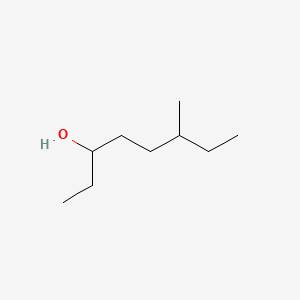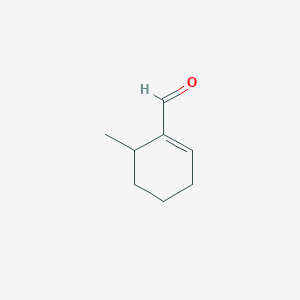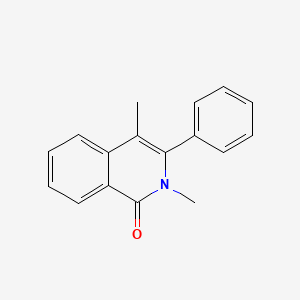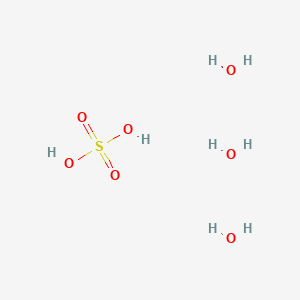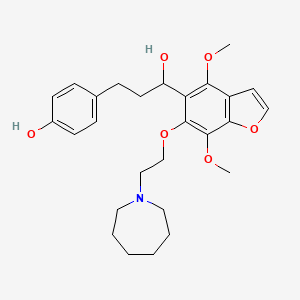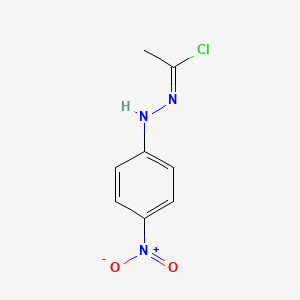
Acetyl chloride 4-nitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl chloride 4-nitrophenylhydrazone is a chemical compound that combines the properties of acetyl chloride and 4-nitrophenylhydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride 4-nitrophenylhydrazone typically involves the reaction of acetyl chloride with 4-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetyl chloride and 4-nitrophenylhydrazine, with the reaction often taking place in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetyl chloride 4-nitrophenylhydrazone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acetyl chloride moiety.
Reduction Reactions: The nitro group in the 4-nitrophenylhydrazone can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, with reactions typically occurring in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted acetyl derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine derivative of the 4-nitrophenylhydrazone.
Scientific Research Applications
Acetyl chloride 4-nitrophenylhydrazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetyl chloride 4-nitrophenylhydrazone involves its reactivity with nucleophiles and reducing agents. The acetyl chloride moiety can undergo nucleophilic substitution, while the nitro group in the 4-nitrophenylhydrazone can be reduced to an amine. These reactions are facilitated by the presence of specific catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Acetyl chloride: A simple acyl chloride used in various acetylation reactions.
4-Nitrophenylhydrazine: A compound used in the synthesis of hydrazones and as a reagent in organic chemistry.
Uniqueness
Acetyl chloride 4-nitrophenylhydrazone is unique due to its combination of an acyl chloride and a nitrophenylhydrazone moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .
Properties
CAS No. |
39209-25-1 |
|---|---|
Molecular Formula |
C8H8ClN3O2 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
(1E)-N-(4-nitrophenyl)ethanehydrazonoyl chloride |
InChI |
InChI=1S/C8H8ClN3O2/c1-6(9)10-11-7-2-4-8(5-3-7)12(13)14/h2-5,11H,1H3/b10-6+ |
InChI Key |
CFIKOWBSAOYPIS-UXBLZVDNSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/Cl |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


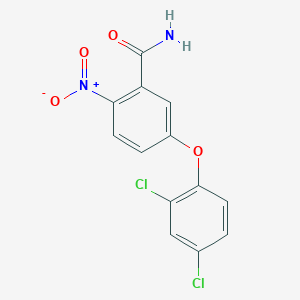
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)

